![molecular formula C14H16ClNS B3078050 {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride CAS No. 1049745-27-8](/img/structure/B3078050.png)
{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride
Overview
Description
“{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride” is a chemical compound with the CAS Number: 1049745-27-8 . It has a molecular weight of 265.81 and its linear formula is C14 H15 N S . Cl H . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride” is 1S/C14H15NS.ClH/c1-11-5-4-6-12 (9-11)10-16-14-8-3-2-7-13 (14)15;/h2-9H,10,15H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride” is a solid at room temperature . It has a molecular weight of 265.81 and its linear formula is C14 H15 N S . Cl H .Scientific Research Applications
Applications in Environmental Science
Occurrence, Fate, and Behavior in Aquatic Environments Parabens, including compounds with benzyl groups and thio-phenyl structures, have been extensively studied for their environmental impact. Their presence in water bodies, fate, behavior, and potential as weak endocrine disruptors highlight the importance of understanding the environmental pathways and effects of synthetic compounds. Efforts to monitor and mitigate their presence in aquatic systems are crucial for protecting water quality and aquatic life (Haman et al., 2015).
Applications in Chemistry and Material Science
Synthesis and Structural Properties of Novel Compounds Research on the synthesis and spectroscopic properties of novel compounds, including those with specific functional groups like thiophenes, sheds light on the vast potential of chemical synthesis to create materials with tailored properties. These studies contribute to the development of new materials with applications ranging from pharmaceuticals to advanced materials (Issac & Tierney, 1996).
Applications in Biochemistry and Pharmacology
Biodegradation of Aromatic Compounds The capacity of microorganisms like Escherichia coli to degrade aromatic compounds, including those with phenyl and amino groups, is significant for bioremediation and understanding microbial metabolism. This research informs strategies for environmental cleanup and the design of biotechnological processes for the sustainable management of pollutants (Díaz et al., 2001).
Applications in Environmental Remediation
Advanced Oxidation Processes for Degradation of Hazardous Compounds Studies on the efficacy of advanced oxidation processes in degrading nitrogen-containing compounds, like amines, highlight the importance of developing effective treatment strategies for persistent environmental pollutants. This research is pivotal for enhancing water treatment technologies and reducing the impact of hazardous substances on ecosystems (Bhat & Gogate, 2021).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, the compound’s stability could be affected by storage conditions, and its efficacy could be influenced by the physiological environment in which it is administered .
properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS.ClH/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15;/h2-9H,10,15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIJUFZUGHYZQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CC=CC=C2N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride | |
CAS RN |
1049745-27-8 | |
Record name | Benzenamine, 2-[[(3-methylphenyl)methyl]thio]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049745-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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